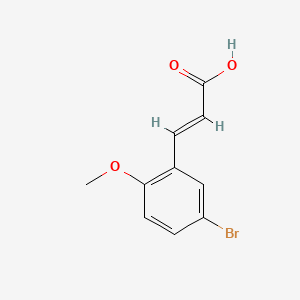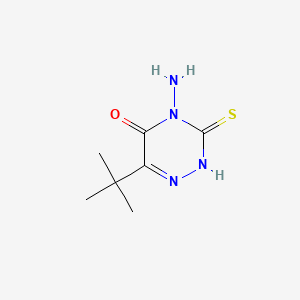
2-アミノ-3-フルオロ安息香酸
概要
説明
2-Amino-3-fluorobenzoic acid is a compound of interest due to its applications in various chemical syntheses and potential in pharmaceutical development. It is characterized by the presence of both amino and fluorobenzoic groups, which contribute to its unique chemical behavior and physical properties.
Synthesis Analysis
The synthesis of 2-Amino-3-fluorobenzoic acid involves several key steps, including acylation, oximation, and decarboxylation processes. The compound can be synthesized from 2-Fluoroaminobenzene, undergoing transformations through intermediates such as N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide and 7-Fluoroisatin, before finally obtaining the target compound (Kollmar, M., Parlitz, R., Oevers, S., & Helmchen, G., 2003).
科学的研究の応用
新規ベンゾアミドの合成
2-アミノ-3-フルオロ安息香酸は、強力な神経遮断活性を持つ新規ベンゾアミドの合成に使用されます 。この用途は、特に神経疾患の新薬開発における医薬品化学の分野で重要です。
ザラゴジック酸Aアナログの調製
2-アミノ-3-フルオロ安息香酸は、ザラゴジック酸Aアナログの調製に使用できます 。ザラゴジック酸は、コレステロール低下剤としての可能性を示した一群の化合物です。
2-アミノ-5-ブロモ-3-フルオロ安息香酸の合成
2-アミノ-3-フルオロ安息香酸は、2-アミノ-5-ブロモ-3-フルオロ安息香酸の合成に使用できます 。この化合物は、化学研究のさまざまな分野で潜在的な用途を持つ可能性があります。
タンパク質キナーゼCK2阻害剤
研究により、2-アミノ-3-フルオロ安息香酸を使用して、プリン骨格を含む新しい候補タンパク質キナーゼCK2(CK2)阻害剤が特定されました 。CK2は、がん、腎炎、COVID-19感染症などの治療薬の開発のための標的タンパク質です。
シアン化物濃度の分析
2-アミノ-3-フルオロ安息香酸の誘導体は、飲料中のシアン化物濃度の分析に役立つ、シアン化物の高選択的誘導体化試薬として使用できます 。
製薬研究
2-アミノ-3-フルオロ安息香酸は、その物理化学的特性により、さまざまな製薬研究用途で使用されています 。 高いGI吸収、BBB透過性があり、CYP1A2、CYP2C19、CYP2C9、CYP2D6、またはCYP3A4阻害剤ではありません 。
Safety and Hazards
作用機序
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Pharmacokinetics
The pharmacokinetic properties of 2-Amino-3-fluorobenzoic acid indicate that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a Log Po/w (iLOGP) of 1.14, indicating its lipophilicity .
特性
IUPAC Name |
2-amino-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHAYJJXXGBYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342984 | |
| Record name | 2-Amino-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
825-22-9 | |
| Record name | 2-Amino-3-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














